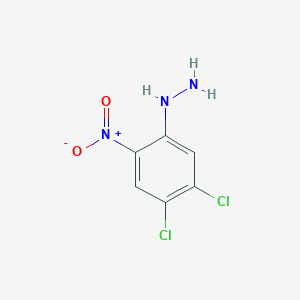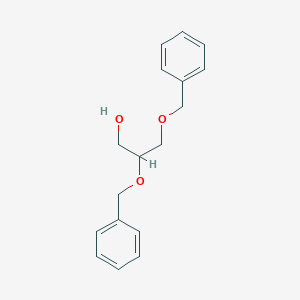
2,3-Bis(phenylmethoxy)propan-1-ol
Descripción general
Descripción
“2,3-Bis(phenylmethoxy)propan-1-ol” is a versatile chemical compound used in scientific research. It is also known as "1-Propanol, 2,3-bis(phenylmethoxy)-" . It has diverse applications and proves valuable in fields like pharmaceuticals, organic synthesis, and material science.
Synthesis Analysis
This compound can be used in the synthesis of a series of PROTACs . It is also a useful reagent in the synthesis of modified oligonucleotides with covalently linked strands .Molecular Structure Analysis
The molecular formula of “2,3-Bis(phenylmethoxy)propan-1-ol” is C17H20O3 . The molecular weight is 272.3389 .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
“2,3-Bis(phenylmethoxy)propan-1-ol” is a versatile chemical compound used in scientific research, particularly in the pharmaceutical industry. It can be used in the synthesis of new propanolamines, which have shown potential in cardiovascular treatments .
Adrenolytic Activity
The compound has been used in the synthesis of new propanolamines with adrenolytic activity . Adrenolytic agents are used to block the effects of adrenaline and noradrenaline, which can be beneficial in treating conditions like hypertension and heart failure .
Antiarrhythmic Activity
The synthesized propanolamines from “2,3-Bis(phenylmethoxy)propan-1-ol” have shown antiarrhythmic activity . Antiarrhythmic agents are used to prevent or treat abnormalities in the heart rhythm .
Spasmolytic Activity
The synthesized propanolamines have shown spasmolytic activity . Spasmolytics are used to alleviate smooth muscle spasms, particularly in the gastrointestinal tract .
Chemical Looping Approach
A novel chemical looping approach for propan-1-ol production from propylene was investigated . Silver- and gold-based catalysts were prepared, with SrFeO 3−δ perovskite as a catalyst support . This approach could potentially be used with “2,3-Bis(phenylmethoxy)propan-1-ol” to produce other valuable compounds .
Propiedades
IUPAC Name |
2,3-bis(phenylmethoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDGHDWQYGJZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402769 | |
| Record name | 1,2-di-O-benzyl-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59991-89-8 | |
| Record name | 1,2-di-O-benzyl-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



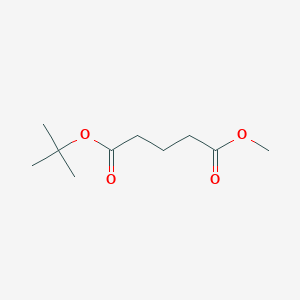

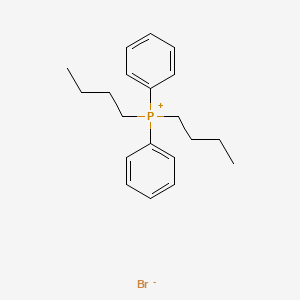
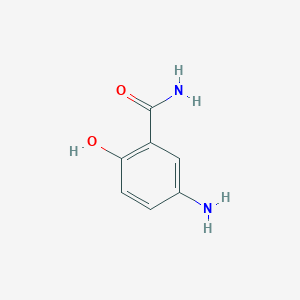

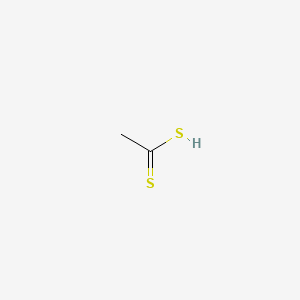
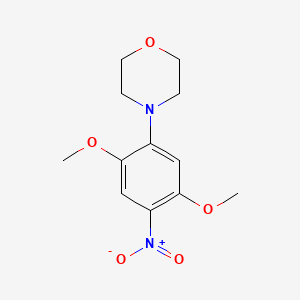
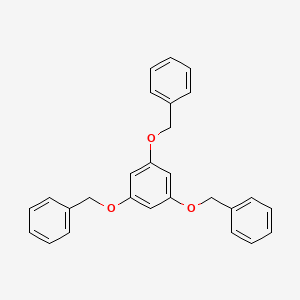
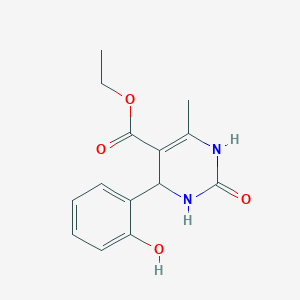
![1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole](/img/structure/B3054303.png)
